molecular formula C16H15NO2 B7505763 Azetidin-1-yl-(4-phenoxyphenyl)methanone

Azetidin-1-yl-(4-phenoxyphenyl)methanone

Cat. No. B7505763
M. Wt: 253.29 g/mol
InChI Key: IVJZTXKLDFWFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl-(4-phenoxyphenyl)methanone, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of patients with NSCLC who have developed resistance to first-generation EGFR TKIs.

Mechanism of Action

Azetidin-1-yl-(4-phenoxyphenyl)methanone works by irreversibly binding to the mutant form of EGFR, which is commonly found in NSCLC. This binding inhibits the activation of downstream signaling pathways that promote cell growth and survival, ultimately leading to cell death. Unlike first-generation EGFR TKIs, which also target the wild-type EGFR, Azetidin-1-yl-(4-phenoxyphenyl)methanone selectively targets the mutant form of EGFR, thereby reducing the risk of toxicity.
Biochemical and physiological effects:
Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have potent anti-tumor activity in both in vitro and in vivo models of NSCLC. In addition to inhibiting cell growth and inducing cell death, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to inhibit the development of drug resistance and to enhance the efficacy of other anti-cancer agents. Furthermore, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Azetidin-1-yl-(4-phenoxyphenyl)methanone in lab experiments is its high potency and selectivity for mutant EGFR, which allows for the specific targeting of NSCLC cells with minimal toxicity to normal cells. However, one limitation of using Azetidin-1-yl-(4-phenoxyphenyl)methanone is its irreversible binding to EGFR, which can lead to the development of drug resistance over time. Moreover, the high cost of Azetidin-1-yl-(4-phenoxyphenyl)methanone may limit its use in certain lab settings.

Future Directions

Several future directions for the development and application of Azetidin-1-yl-(4-phenoxyphenyl)methanone have been proposed. These include the investigation of combination therapies with other anti-cancer agents, the development of strategies to overcome resistance to Azetidin-1-yl-(4-phenoxyphenyl)methanone, and the exploration of its potential use in other types of cancer. Additionally, the development of more cost-effective synthesis methods for Azetidin-1-yl-(4-phenoxyphenyl)methanone may increase its accessibility for research purposes.

Synthesis Methods

The synthesis of Azetidin-1-yl-(4-phenoxyphenyl)methanone involves a multi-step process that includes the reaction of 4-phenoxyphenylboronic acid with 2-chloro-4-nitroaniline to form the corresponding aniline derivative. This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with 2-(2-chloroethyl)azetidine-1-carboxylic acid tert-butyl ester to yield the final product.

Scientific Research Applications

Azetidin-1-yl-(4-phenoxyphenyl)methanone has been extensively studied in preclinical and clinical settings for its efficacy and safety in the treatment of NSCLC. Several studies have demonstrated that Azetidin-1-yl-(4-phenoxyphenyl)methanone is highly effective in inhibiting the growth of EGFR-mutant NSCLC cells, including those that are resistant to first-generation EGFR TKIs. Moreover, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have a favorable safety profile with a low incidence of adverse events.

properties

IUPAC Name

azetidin-1-yl-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(17-11-4-12-17)13-7-9-15(10-8-13)19-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJZTXKLDFWFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.